2-Bromo-5-chlorobenzenamine hydrobromide
Description
2-Bromo-5-chlorobenzenamine hydrobromide is a halogenated aromatic amine salt with the structural formula C₆H₅BrClN·HBr. The compound features a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 5, and an amine group (-NH₂) at position 1, forming a hydrobromide salt via protonation of the amine . Based on its molecular structure, the empirical formula is C₆H₆Br₂ClN, yielding a molecular weight of approximately 287.5 g/mol (calculated using atomic masses: C=12, H=1, Br=80, Cl=35.5, N=14).
While direct solubility data for this compound is unavailable in the provided evidence, analogous hydrobromide salts—such as eletriptan hydrobromide (readily soluble in water) and pyridine hydrobromide—suggest moderate to high aqueous solubility due to ionic interactions . The compound is likely a white to off-white crystalline solid, consistent with typical hydrobromide salts. Its primary application lies in pharmaceutical and agrochemical synthesis as a versatile intermediate for coupling reactions or functional group transformations .
Properties
Molecular Formula |
C6H6Br2ClN |
|---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
2-bromo-5-chloroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
InChI Key |
YBJPPDBRIJGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-chlorobenzenamine hydrobromide involves several steps. One common method is the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to form 5-bromo-2-chlorobenzoate. This intermediate is then reacted with protonic acid to yield 5-bromo-2-chlorobenzoic acid .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-chlorobenzenamine hydrobromide are designed to be efficient and environmentally friendly. For example, using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst can achieve high selectivity and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzenamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, protonic acids, and catalysts like iron trifluoromethanesulfonate. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include 5-bromo-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-Bromo-5-chlorobenzenamine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzenamine hydrobromide involves its interaction with specific molecular targets. It can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. This reaction is often accompanied by oxidation of the intermediates by molecular oxygen .
Comparison with Similar Compounds
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Molecular Formula : C₇H₇BrClFN (benzylamine backbone with -CH₂NH₂, 2-Br, 4-F, HCl salt).
- Molecular Weight : ~238.5 g/mol.
- Key Differences :
5-Bromo-2-chlorobenzoic Acid (CAS Not Provided)
- Molecular Formula : C₇H₄BrClO₂ (reported inconsistently as C₇H₃BrClO₂ in ).
- Molecular Weight : ~235.5 g/mol.
- Key Differences :
Functional Analogs (Hydrobromide Salts)
Eletriptan Hydrobromide (RELPAX®)
Dextromethorphan Hydrobromide (AUVELITY®)
- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O.
- Molecular Weight : 370.33 g/mol.
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Salt Form | Key Applications |
|---|---|---|---|---|---|
| 2-Bromo-5-chlorobenzenamine HBr | C₆H₆Br₂ClN | ~287.5 | Aromatic amine | Hydrobromide | Pharmaceutical intermediates |
| 2-Bromo-4-fluorobenzylamine HCl | C₇H₇BrClFN | ~238.5 | Benzylamine | Hydrochloride | Antiviral drug synthesis |
| 5-Bromo-2-chlorobenzoic Acid | C₇H₄BrClO₂ | ~235.5 | Carboxylic acid | None | MOFs, agrochemicals |
| Eletriptan Hydrobromide | C₂₂H₂₆N₂O₂S·HBr | 462.43 | Indole derivative | Hydrobromide | Migraine therapy |
| Dextromethorphan Hydrobromide | C₁₈H₂₅NO·HBr·H₂O | 370.33 | Morphinan | Hydrobromide | Antitussive, antidepressant |
Key Research Findings
Solubility Trends : Hydrobromide salts generally exhibit higher aqueous solubility than free amines or hydrochloride analogs due to stronger ionic dissociation (e.g., pyridine hydrobromide vs. pyridine HCl) .
Reactivity : The bromine and chlorine substituents in 2-bromo-5-chlorobenzenamine HBr enhance electrophilic aromatic substitution (EAS) reactivity, making it valuable in cross-coupling reactions like Suzuki-Miyaura .
For example, benzylamine hydrochlorides necessitate controlled environments to avoid respiratory irritation .
Biological Activity
2-Bromo-5-chlorobenzenamine hydrobromide, also known as 2-bromo-5-chloroaniline hydrobromide, is an organic compound with significant biological activity. This compound has gained attention in various research fields due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of 2-bromo-5-chlorobenzenamine hydrobromide, focusing on its antimicrobial properties, antioxidant activity, and its role in inhibiting specific biological pathways.
- Molecular Formula : C₆H₅BrClN
- Molecular Weight : 206.468 g/mol
- Melting Point : 38°C
- Boiling Point : 265.8°C at 760 mmHg
- Density : 1.7 g/cm³
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of 2-bromo-5-chlorobenzenamine hydrobromide against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Assays
The antibacterial efficacy was assessed using the disk diffusion method, measuring the zones of inhibition against selected pathogens:
| Compound | Staphylococcus aureus (Sa) | Bacillus subtilis (Bs) | Escherichia coli (Ec) | Klebsiella pneumoniae (Kp) |
|---|---|---|---|---|
| 2-Bromo-5-chlorobenzenamine | 8 mm | 32 mm | 128 mm | 128 mm |
| Ciprofloxacin (Control) | 0.5 mm | 0.5 mm | 2 mm | 2 mm |
The results indicate that the compound demonstrates higher antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, with Staphylococcus aureus being the most susceptible .
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH radical scavenging assay. The results showed that at increasing concentrations, the compound exhibited significant radical scavenging activity:
| Concentration (μg/mL) | Radical Scavenging Activity (%) |
|---|---|
| 20 | 8.2 |
| 40 | 15.7 |
| 60 | 24.5 |
| 80 | 37.2 |
| 100 | 48.5 |
At a concentration of 100 μg/mL, the compound achieved a radical scavenging activity of approximately 48.5%, indicating its potential as an antioxidant agent .
Research has suggested that the biological activity of compounds like 2-bromo-5-chlorobenzenamine hydrobromide may be attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.
Case Studies
- Inhibition of PD-1/PD-L1 Interaction : A study explored the potential of brominated compounds in inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is crucial for cancer immunotherapy. Compounds similar to 2-bromo-5-chlorobenzenamine showed promising IC50 values in the low nanomolar range, indicating strong inhibitory effects on this pathway .
- Cell Viability Studies : Toxicity assessments conducted on various human cell lines revealed that at lower concentrations, the compound did not adversely affect cell viability, suggesting a favorable safety profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
